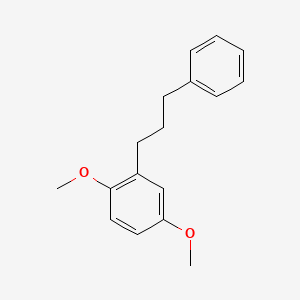![molecular formula C9H14ClN3 B14301270 N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine CAS No. 113841-55-7](/img/structure/B14301270.png)
N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C8H12ClN3 It is characterized by the presence of a chloropyridine ring attached to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted chloropyridine derivatives.
Aplicaciones Científicas De Investigación
N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride
- N-[(6-Chloropyridin-3-yl)methyl]ethanamine
Uniqueness
N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both a chloropyridine ring and an ethane-1,2-diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
113841-55-7 |
|---|---|
Fórmula molecular |
C9H14ClN3 |
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
N'-[1-(6-chloropyridin-3-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-7(12-5-4-11)8-2-3-9(10)13-6-8/h2-3,6-7,12H,4-5,11H2,1H3 |
Clave InChI |
UEOMIMXLRQGEHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)Cl)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
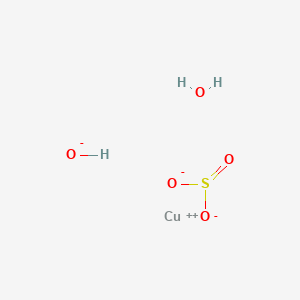
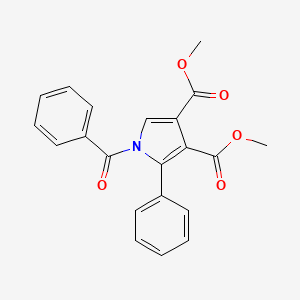
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
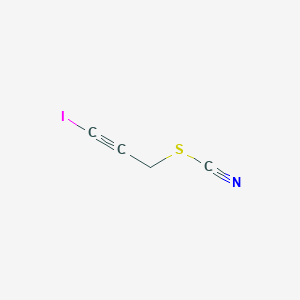

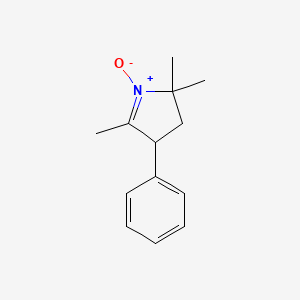
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
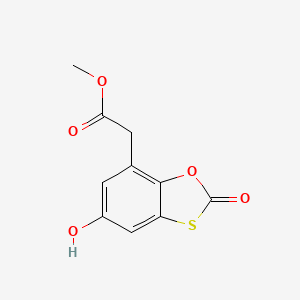
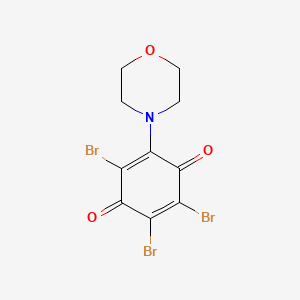
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
